molecular formula C20H34ClNO2 B8373455 (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride CAS No. 78265-99-3

(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride

Cat. No.: B8373455
CAS No.: 78265-99-3
M. Wt: 355.9 g/mol
InChI Key: UTLQFNPZWCRAIP-UHFFFAOYSA-N
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Description

(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is a chemical compound with the molecular formula C20H34ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylheptanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride typically involves the reaction of 2-phenylheptanoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of cellular processes and as a tool for investigating biological pathways.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Diethylamino)propyl) 2-phenylbutanoate hydrochloride
  • (3-(Diethylamino)propyl) 2-phenylpentanoate hydrochloride
  • (3-(Diethylamino)propyl) 2-phenylhexanoate hydrochloride

Uniqueness

(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .

Properties

CAS No.

78265-99-3

Molecular Formula

C20H34ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

3-(diethylamino)propyl 2-phenylheptanoate;hydrochloride

InChI

InChI=1S/C20H33NO2.ClH/c1-4-7-9-15-19(18-13-10-8-11-14-18)20(22)23-17-12-16-21(5-2)6-3;/h8,10-11,13-14,19H,4-7,9,12,15-17H2,1-3H3;1H

InChI Key

UTLQFNPZWCRAIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl

Origin of Product

United States

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